10H-Phenothiazine-3-carboxaldehyde, 10-butyl-
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Overview
Description
10H-Phenothiazine-3-carboxaldehyde, 10-butyl- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-3-carboxaldehyde, 10-butyl- typically involves the formylation of phenothiazine derivatives. One common method is the Vilsmeier-Haack reaction, where phenothiazine is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The butyl group can be introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-3-carboxaldehyde, 10-butyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) or chlorine (Cl2), nitration with nitric acid (HNO3), sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 10H-Phenothiazine-3-carboxylic acid, 10-butyl-.
Reduction: 10H-Phenothiazine-3-methanol, 10-butyl-.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of 10H-Phenothiazine-3-carboxaldehyde, 10-butyl-.
Scientific Research Applications
10H-Phenothiazine-3-carboxaldehyde, 10-butyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-3-carboxaldehyde, 10-butyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-butyl-: Similar structure with a bromine atom at the 7-position.
10-Ethyl-10H-phenothiazine-3-carbaldehyde: Similar structure with an ethyl group instead of a butyl group.
10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-: Similar structure with a hexyl group instead of a butyl group.
Uniqueness
10H-Phenothiazine-3-carboxaldehyde, 10-butyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with other molecules .
Properties
CAS No. |
182961-53-1 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
10-butylphenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C17H17NOS/c1-2-3-10-18-14-6-4-5-7-16(14)20-17-11-13(12-19)8-9-15(17)18/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
BPMJEQGEJQHGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |
Origin of Product |
United States |
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